molecular formula C14H11N3O2 B1387509 2-(4-Methylphenyl)-2H-pyrazolo[3,4-c]pyridine-4-carboxylic acid CAS No. 1172330-80-1

2-(4-Methylphenyl)-2H-pyrazolo[3,4-c]pyridine-4-carboxylic acid

Cat. No.: B1387509
CAS No.: 1172330-80-1
M. Wt: 253.26 g/mol
InChI Key: QAOHWEIZPOJJQU-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-2H-pyrazolo[3,4-c]pyridine-4-carboxylic acid ( 1172330-80-1) is a chemical compound supplied for medicinal chemistry research and development purposes . This compound belongs to the class of pyrazolopyridines, fused heterocyclic systems known for their significant versatility in pharmaceutical research . The pyrazolo[3,4-c]pyridine scaffold is a regioisomer of the more common [3,4-b] analogue, offering a distinct substitution pattern for structure-activity relationship (SAR) studies . Researchers value this scaffold for its potential in designing kinase inhibitors and other biologically active molecules, given its similarity to purine bases, which allows for targeted interactions with enzyme active sites . The presence of a carboxylic acid functional group at the 4-position provides a versatile handle for further synthetic modification, such as amide coupling or esterification, enabling the creation of diverse compound libraries for screening . This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-methylphenyl)pyrazolo[3,4-c]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-9-2-4-10(5-3-9)17-8-12-11(14(18)19)6-15-7-13(12)16-17/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOHWEIZPOJJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C3C(=CN=CC3=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Methylphenyl)-2H-pyrazolo[3,4-c]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H13N3O2
  • SMILES Notation : CC1=CC=C(C=C1)N2C3=C(C=C(C=N3)C(=O)O)C(=N2)C

Antimicrobial Activity

Recent studies have indicated that pyrazolo[3,4-c]pyridine derivatives exhibit significant antimicrobial properties. For instance, derivatives related to this compound have shown activity against various bacterial strains. A study highlighted that certain pyrazolo compounds demonstrated minimum inhibitory concentrations (MICs) against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Compound MIC (µM) Bacterial Strain
2-(4-Methylphenyl)-2H-pyrazolo...50E. coli
75Streptococcus agalactiae

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazolo derivatives has been explored through various assays targeting cyclooxygenase (COX) enzymes. Compounds similar to this compound have been evaluated for their ability to inhibit COX-1 and COX-2 activities, which are crucial in the inflammatory response.

Compound IC50 COX-1 (µM) IC50 COX-2 (µM)
Pyrazolo derivative X19.4542.1
Pyrazolo derivative Y26.0431.4

These findings suggest that the compound may have therapeutic potential in treating inflammatory conditions.

Anticancer Activity

The anticancer properties of pyrazolo compounds have also been documented. Research indicates that certain derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, studies have reported that compounds related to this structure exhibit cytotoxic effects on breast cancer cells and may inhibit tumor growth in vivo .

Case Studies

  • Study on Antimicrobial Properties : A comprehensive study evaluated several pyrazolo derivatives against a panel of bacterial strains. The results showed promising activity against both Gram-positive and Gram-negative bacteria, with some compounds achieving MIC values comparable to standard antibiotics.
  • Evaluation of Anti-inflammatory Effects : In vivo studies using carrageenan-induced paw edema models demonstrated that specific derivatives significantly reduced inflammation compared to control groups, indicating their potential as anti-inflammatory agents.
  • Anticancer Efficacy : A recent investigation into the effects of pyrazolo derivatives on cancer cell lines revealed that these compounds could effectively inhibit cell proliferation and promote apoptosis through modulation of apoptotic pathways.

Scientific Research Applications

Table 1: Synthetic Methods Overview

MethodKey FeaturesYield (%)Reference
Microwave-assisted synthesisFast reaction times; eco-friendly80-95
One-pot three-component reactionSimplifies synthesis; high efficiency75-90
Traditional reflux methodsEstablished protocols; varied yields60-85

Anticancer Activity

Research indicates that derivatives of 2-(4-Methylphenyl)-2H-pyrazolo[3,4-c]pyridine-4-carboxylic acid exhibit significant inhibitory activity against various cancer cell lines. For instance, studies have shown that certain analogs can inhibit tropomyosin receptor kinases (TRKs), which are implicated in the proliferation of cancer cells. This suggests potential applications as anticancer agents .

Kinase Inhibition

The compound has been identified as a promising inhibitor of protein kinase C (PKC), which plays a crucial role in cellular signaling pathways. Inhibition of PKC is associated with therapeutic effects in conditions such as diabetes and its complications, including diabetic nephropathy and neuropathy. The structural modifications on the pyrazolo[3,4-c]pyridine scaffold can enhance selectivity and potency against specific PKC isoforms .

Neuroprotective Effects

Recent studies suggest that compounds within this class may also exhibit neuroprotective properties. They have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, which is relevant in the context of neurodegenerative diseases .

Anti-inflammatory Properties

In addition to their anticancer and neuroprotective effects, these compounds have demonstrated anti-inflammatory activities. They inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .

Case Study 1: Anticancer Activity Assessment

A study was conducted to evaluate the anticancer effects of a series of pyrazolo[3,4-c]pyridine derivatives on human cancer cell lines. The results indicated that compounds with specific substitutions at the C3 position exhibited nanomolar inhibitory concentrations against TRKA, leading to reduced cell viability in vitro. Further evaluations revealed that these compounds induced apoptosis through caspase activation pathways.

Case Study 2: PKC Inhibition in Diabetic Models

In a preclinical model of diabetes, a derivative of this compound was tested for its ability to mitigate diabetic complications. The compound significantly reduced hyperglycemia-induced PKC activation and improved renal function markers in treated animals compared to controls.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolo[3,4-b]pyridine Derivatives

Compound A : 1-Ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • Molecular Formula : C₁₇H₁₇N₃O₂
  • Molecular Weight : 295.34 g/mol
  • CAS : 937598-67-9
  • Key Differences :
    • Substituents : Ethyl and methyl groups at positions 1 and 3, respectively, versus a single 4-methylphenyl group in the target compound.
    • Ring Fusion : Pyrazolo[3,4-b]pyridine vs. pyrazolo[3,4-c]pyridine, altering electronic distribution and steric interactions.
    • Purity : 95% (standard for research-grade compounds) .
Compound B : 1-Isopropyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • Molecular Formula : C₁₆H₁₅N₃O₂
  • Molecular Weight : 281.31 g/mol
  • CAS : 924213-53-6
  • Key Differences: Substituent: Bulky isopropyl group at position 1 reduces solubility compared to the target compound’s methylphenyl group. Applications: Potential use in kinase inhibition studies due to enhanced lipophilicity .

Heterocyclic Variants with Modified Cores

Compound C : 6-Methyl-3-(trimethyl-1H-pyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
  • Molecular Formula : C₁₁H₁₀F₃N₃O₂S
  • Molecular Weight : 305.28 g/mol
  • CAS : 1018166-25-0
  • Key Differences :
    • Core Structure : Oxazolo[5,4-b]pyridine replaces pyrazolo[3,4-c]pyridine, introducing an oxygen atom that increases polarity.
    • Functional Groups : Trifluoromethyl and sulfanyl groups enhance metabolic stability but reduce bioavailability .
Compound D : Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
  • Molecular Formula : C₂₀H₁₆FN₃O₃
  • Molecular Weight : 365.36 g/mol
  • CAS: Not explicitly listed (refer to product catalog EN300-230770)
  • Key Differences: Ester vs. Acid: Methyl ester group serves as a prodrug, improving absorption compared to the carboxylic acid form.

Structural and Functional Group Analysis

Property Target Compound Compound A Compound B Compound C Compound D
Core Structure Pyrazolo[3,4-c]pyridine Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Oxazolo[5,4-b]pyridine Pyrazolo[3,4-b]pyridine
Key Substituents 4-Methylphenyl Ethyl, methyl Isopropyl Trifluoromethyl, sulfanyl Fluorophenyl, furan
Molecular Weight (g/mol) 253.26 295.34 281.31 305.28 365.36
Functional Group Carboxylic acid Carboxylic acid Carboxylic acid Carboxylic acid Methyl ester
Purity Not specified 95% Not specified 95% Not specified

Q & A

Q. Note on Evidence Utilization :

  • Synthesis protocols from and provide foundational methods, while and offer comparative frameworks for SAR and computational modeling. Safety data from and were excluded due to lack of direct relevance to the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methylphenyl)-2H-pyrazolo[3,4-c]pyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Methylphenyl)-2H-pyrazolo[3,4-c]pyridine-4-carboxylic acid

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